3-Bromo-N-cyclobutyl-5-(pyridin-4-yl)benzamide
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Overview
Description
3-Bromo-N-cyclobutyl-5-(pyridin-4-yl)benzamide is a chemical compound with the molecular formula C16H15BrN2O It is a benzamide derivative that features a bromine atom at the 3-position, a cyclobutyl group attached to the nitrogen atom, and a pyridin-4-yl group at the 5-position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-cyclobutyl-5-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:
Bromination: The starting material, 5-(pyridin-4-yl)benzamide, undergoes bromination to introduce a bromine atom at the 3-position.
Cyclobutylation: The brominated intermediate is then reacted with cyclobutylamine to form the cyclobutyl-substituted benzamide.
Coupling Reaction: The final step involves the Suzuki–Miyaura coupling reaction between the brominated benzamide and a suitable boronic acid derivative to introduce the pyridin-4-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-cyclobutyl-5-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine-substituted benzamide, while oxidation can produce a corresponding carboxylic acid derivative.
Scientific Research Applications
3-Bromo-N-cyclobutyl-5-(pyridin-4-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclobutyl-5-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-N-pyridin-4-yl-benzamide: Similar structure but with an additional bromine atom at the 5-position.
N-Cyclobutyl-5-(pyridin-4-yl)benzamide: Lacks the bromine atom at the 3-position.
3-Bromo-N-cyclobutylbenzamide: Lacks the pyridin-4-yl group.
Uniqueness
3-Bromo-N-cyclobutyl-5-(pyridin-4-yl)benzamide is unique due to the combination of its bromine, cyclobutyl, and pyridin-4-yl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it valuable for targeted research applications.
Properties
IUPAC Name |
3-bromo-N-cyclobutyl-5-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c17-14-9-12(11-4-6-18-7-5-11)8-13(10-14)16(20)19-15-2-1-3-15/h4-10,15H,1-3H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZXHYSYNULGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=CC(=C2)C3=CC=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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